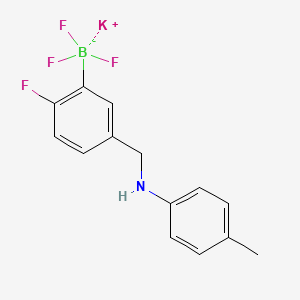![molecular formula C12H19N3O5 B12509448 1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B12509448.png)
1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Gly-Pro-Hyp-OH, also known as Glycylprolylhydroxyproline, is a tripeptide composed of glycine, proline, and hydroxyproline. This compound is a significant component of collagen, the primary structural protein in connective tissues. It is known for its bioactive properties, particularly in the context of skin health and anti-aging applications .
准备方法
Synthetic Routes and Reaction Conditions
H-Gly-Pro-Hyp-OH can be synthesized through chemical or biological methods. The chemical synthesis involves sequential addition of glycine, proline, and hydroxyproline using appropriate protecting groups and reaction conditions. The final product is obtained by removing the protecting groups .
Industrial Production Methods
Industrial production of H-Gly-Pro-Hyp-OH often employs solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The peptide is then cleaved from the resin and purified .
化学反应分析
Types of Reactions
H-Gly-Pro-Hyp-OH undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyproline residue, potentially altering the peptide’s properties.
Reduction: Reduction reactions can affect the peptide bonds and the overall structure of the compound.
Substitution: Substitution reactions can introduce different functional groups, modifying the peptide’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyproline derivatives, while substitution reactions can introduce new functional groups, enhancing the peptide’s bioactivity .
科学研究应用
H-Gly-Pro-Hyp-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is significant in studying collagen structure and function.
Medicine: H-Gly-Pro-Hyp-OH is explored for its potential in wound healing, anti-aging, and skin health due to its role in collagen synthesis.
Industry: It is used in cosmetic formulations for its anti-aging properties and in dietary supplements to promote skin health
作用机制
H-Gly-Pro-Hyp-OH exerts its effects primarily through its role in collagen synthesis and stabilization. The compound interacts with collagen fibers, enhancing their stability and promoting skin elasticity. It also acts as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, which can influence various physiological processes .
相似化合物的比较
Similar Compounds
Gly-Pro-Hyp: Another tripeptide with similar properties but lacking the terminal hydroxyl group.
Pro-Hyp-Gly: A related tripeptide with a different sequence, affecting its bioactivity.
Gly-Pro-Pro: A similar compound but with proline instead of hydroxyproline, altering its stability and function.
Uniqueness
H-Gly-Pro-Hyp-OH is unique due to the presence of hydroxyproline, which significantly enhances the stability of collagen fibers. This makes it particularly effective in applications related to skin health and anti-aging .
属性
分子式 |
C12H19N3O5 |
|---|---|
分子量 |
285.30 g/mol |
IUPAC 名称 |
1-[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20) |
InChI 键 |
SZEOBSAZWJLOGY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509370.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide](/img/structure/B12509376.png)
![2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B12509380.png)
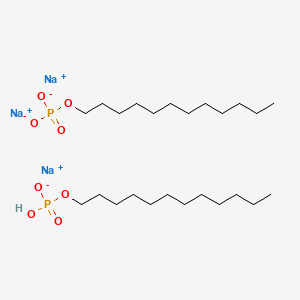
![N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12509382.png)
![4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole](/img/structure/B12509387.png)
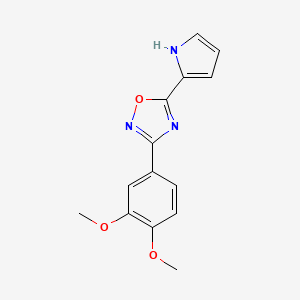
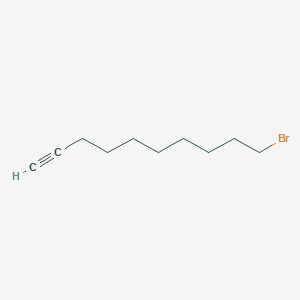
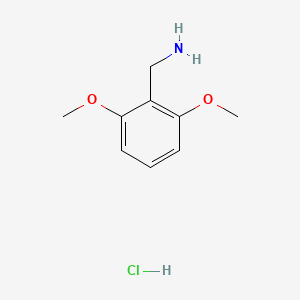
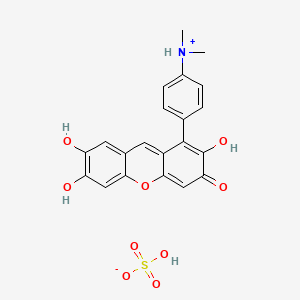

![7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12509438.png)
![6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[2-[(2-amino-3-methylpentanoyl)amino]but-2-enoylamino]-12-butan-2-yl-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12509452.png)
